molecular formula C9H10ClNO B11909691 Isoindoline-4-carbaldehyde hydrochloride

Isoindoline-4-carbaldehyde hydrochloride

Cat. No.: B11909691
M. Wt: 183.63 g/mol
InChI Key: KZFQUBKAWRWUJZ-UHFFFAOYSA-N
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Description

Isoindoline-4-carbaldehyde hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindoline-4-carbaldehyde hydrochloride can be synthesized through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Isoindoline-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include isoindoline-4-carboxylic acid (from oxidation), isoindoline-4-methanol (from reduction), and various substituted isoindoline derivatives (from substitution reactions).

Scientific Research Applications

Isoindoline-4-carbaldehyde hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoindoline-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoindoline-4-carbaldehyde hydrochloride is unique due to its specific functional group (aldehyde) and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2,3-dihydro-1H-isoindole-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c11-6-8-3-1-2-7-4-10-5-9(7)8;/h1-3,6,10H,4-5H2;1H

InChI Key

KZFQUBKAWRWUJZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C=O.Cl

Origin of Product

United States

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